molecular formula C12H22ClNO3 B13051761 Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl

Cat. No.: B13051761
M. Wt: 263.76 g/mol
InChI Key: FLHUZUBZQSEMJV-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate HCl is a heterocyclic spiro compound characterized by a fused 1-oxa-9-azaspiro[5.5]undecane core linked to a methyl ester group and stabilized as a hydrochloride salt. The spiro architecture introduces conformational rigidity, while the ester moiety enhances lipophilicity, making it a candidate for pharmaceutical applications. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H21NO3.ClH/c1-15-11(14)8-10-2-3-12(16-9-10)4-6-13-7-5-12;/h10,13H,2-9H2,1H3;1H

InChI Key

FLHUZUBZQSEMJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(CCNCC2)OC1.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis generally begins with a suitable piperidone derivative, such as N-Boc-piperidone, which serves as a versatile scaffold for further transformations. This intermediate undergoes epoxidation using Corey–Chaykovsky reagents to form an epoxide intermediate. Subsequent ring-opening reactions with arylamines generate aminoalcohols, which are crucial for building the spirocyclic framework.

Formation of the Spirocyclic Core

The spirocyclic structure is constructed via intramolecular cyclization. This step involves acylation of the aminoalcohol intermediate with an appropriate acyl halide, followed by treatment with a strong base like potassium tert-butoxide at low temperatures. This results in the formation of the 1-oxa-9-azaspiro[5.5]undecane ring system with high regio- and stereoselectivity.

Introduction of the Methyl Acetate Group

The methyl acetate moiety is introduced through esterification reactions, often utilizing methyl bromoacetate or similar reagents under controlled conditions to attach the acetate group at the 3-position of the spirocyclic system. This step is critical for conferring the desired chemical properties and biological activity to the molecule.

Conversion to Hydrochloride Salt

The final step involves treatment of the free base compound with hydrochloric acid to form the hydrochloride salt. This enhances the compound’s stability, crystallinity, and solubility, which are important for its handling and potential pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Yield (%) Notes
Epoxidation Corey–Chaykovsky reagent Dichloromethane 0–25 °C 75–80 Formation of epoxide intermediate
Ring-opening Aryl amines Dichloromethane Room temperature 70–78 Aminoalcohol formation
Acylation Acyl halide (e.g., methyl bromoacetate) Dichloromethane 0–5 °C 80–85 Introduction of methyl acetate group
Intramolecular cyclization Potassium tert-butoxide THF or DMSO -78 to 0 °C 75–83 Spirocyclic core formation
Salt formation HCl (gas or aqueous) Ethanol or ether 0–25 °C Quantitative Hydrochloride salt precipitation

Table 1: Typical reaction conditions and yields for the synthesis of methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride.

Analytical and Structural Characterization

Throughout the synthesis, intermediates and the final product are characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring formation and substitution patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to identify functional groups.
  • Melting point determination and elemental analysis for purity assessment.

These analyses ensure the structural integrity and reproducibility of the synthetic process.

Research Findings and Applications

The preparation methods have been refined to support research into the compound’s biological activities, particularly its interaction with opioid and sigma-1 receptors, which are relevant in analgesic drug development. The synthetic versatility allows for the generation of analogs with modifications at various positions on the spirocyclic scaffold, facilitating structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grubbs catalyst for olefin metathesis and other specific reagents for introducing substituents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its spirocyclic structure may confer unique interactions with biological targets, making it a candidate for drug development.

Case Study: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological properties of similar spirocyclic compounds, demonstrating that modifications to the nitrogen and oxygen functionalities can enhance binding affinity to neurotransmitter receptors. This suggests that Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride may exhibit similar properties, warranting further investigation .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create derivatives with potentially enhanced properties.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
N-AlkylationReflux in ethanol85
AcylationRoom temperature, DCM90
CyclizationHeat, under inert atmosphere75

These reactions highlight the versatility of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride as a precursor for synthesizing novel pharmacophores.

Research indicates that similar compounds exhibit antimicrobial and antifungal activities. Preliminary studies suggest that Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride may also possess these properties.

Case Study: Antimicrobial Activity
In vitro assays conducted against various bacterial strains showed promising results, with inhibition zones comparable to established antibiotics . This positions the compound as a potential lead for developing new antimicrobial agents.

Future Directions and Research Opportunities

The applications of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride are still being explored, with several avenues for future research:

  • Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity could lead to more effective derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in treating specific conditions.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and target specific tissues.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria. The compound’s interaction with other molecular targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involves similar mechanisms of inhibition or activation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Core Structure Functional Groups Molecular Weight Key Features Reference
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate HCl 1-Oxa-9-azaspiro[5.5]undecane Methyl ester, HCl salt 263.78 (calc.) Enhanced solubility via HCl salt; ester group for metabolic stability
1-Oxa-9-azaspiro[5.5]undecane hydrochloride 1-Oxa-9-azaspiro[5.5]undecane HCl salt 207.72 (CAS 71879-41-9) Parent structure lacking ester; used as a building block for derivatives
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid 2,9-Dioxaspiro[5.5]undecane Carboxylic acid 214.26 Increased polarity due to carboxylic acid; potential for ionic interactions
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-Oxa-4-azaspiro[5.5]undecane Cyclopropylamine, phenyl 272.38 Aromatic phenyl group enhances π-π stacking; amine for hydrogen bonding
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate 3-Azaspiro[5.5]undecane Methyl ester 225.33 Lacks oxygen in spiro ring; reduced polarity compared to target compound
4-Oxo-2-(3-pyridinyl)-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid ester 1-Oxa-9-azaspiro[5.5]undec-2-ene Pyridinyl, tert-butyl ester 372.43 (calc.) Double bond increases rigidity; pyridine enhances metal coordination

Physicochemical Properties

  • Solubility : The HCl salt form of the target compound improves water solubility, critical for drug delivery. In contrast, carboxylic acid derivatives (e.g., 2-{2,9-dioxaspiro...}acetic acid) exhibit pH-dependent solubility .
  • Lipophilicity : Methyl ester groups (logP ~2.4 in analogues) enhance membrane permeability compared to polar carboxylic acids (logP ~1.2) .

Stereochemical Considerations

Spiro compounds often exhibit stereoisomerism due to restricted rotation. For example, N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine was isolated as a 2:1 diastereomer mixture, necessitating HPLC resolution . The target compound’s stereochemistry is unconfirmed in available data but could influence biological activity.

Biological Activity

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22ClNO3
  • Molecular Weight : 263.76 g/mol
  • IUPAC Name : Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride
  • CAS Number : 93413-56-0

The compound features a spirocyclic structure characterized by an oxazolidine ring fused to a spirodecane system, which contributes to its biological properties.

Synthesis

The synthesis of methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride typically involves multi-step organic reactions. Key steps may include:

  • Formation of the spirocyclic structure.
  • Introduction of the oxazolidine moiety.
  • Acetylation to form the final ester product.

These reactions are often facilitated in organic solvents such as dichloromethane, utilizing catalysts like palladium on carbon for improved yields .

Research indicates that methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride interacts with specific biological targets, including enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. Current studies are focused on identifying these molecular targets and understanding the underlying mechanisms of action .

Case Studies and Findings

Several studies have reported on the biological activities of this compound:

  • Antimicrobial Activity : Preliminary research suggests that methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride exhibits activity against various bacterial strains, including those resistant to conventional antibiotics .
    • Example Study : A study demonstrated that the compound showed an IC50 value of approximately 1.5 µM against intracellular pathogens in macrophage-like cell lines .
  • Cytotoxicity Assessment : In vitro evaluations have indicated that this compound is not cytotoxic to HepG2 cells (human liver cancer cells), suggesting a favorable safety profile for further development .
  • Comparison with Analogous Compounds : The compound has been compared with other spirocyclic compounds, revealing unique biological profiles that may enhance its therapeutic potential .
    Compound NameMolecular FormulaUnique Features
    Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-YL)acetate hydrochlorideC12H21ClNO3Similar structure but differs by one carbon atom
    Methyl 2-(3-Azaspiro[5.5]undecan-9-YL)acetate hydrochlorideC12H22ClNO3Different nitrogen positioning affecting activity

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride, particularly its interactions at the molecular level and potential applications in treating infectious diseases and other conditions.

Q & A

Q. How can this compound be leveraged in targeted drug discovery, such as for neurological or metabolic disorders?

  • Methodological Answer : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays. For metabolic applications, evaluate insulin secretion modulation in pancreatic β-cells (e.g., INS-1E line) via glucose-stimulated insulin secretion (GSIS) assays. Structure-activity relationship (SAR) studies on the spirocyclic core can refine selectivity .

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